(6-Bromo-4-chloro-2,3-difluorophenyl)boronic acid (6-Bromo-4-chloro-2,3-difluorophenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13677144
InChI: InChI=1S/C6H3BBrClF2O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1,12-13H
SMILES: B(C1=C(C=C(C(=C1F)F)Cl)Br)(O)O
Molecular Formula: C6H3BBrClF2O2
Molecular Weight: 271.25 g/mol

(6-Bromo-4-chloro-2,3-difluorophenyl)boronic acid

CAS No.:

Cat. No.: VC13677144

Molecular Formula: C6H3BBrClF2O2

Molecular Weight: 271.25 g/mol

* For research use only. Not for human or veterinary use.

(6-Bromo-4-chloro-2,3-difluorophenyl)boronic acid -

Specification

Molecular Formula C6H3BBrClF2O2
Molecular Weight 271.25 g/mol
IUPAC Name (6-bromo-4-chloro-2,3-difluorophenyl)boronic acid
Standard InChI InChI=1S/C6H3BBrClF2O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1,12-13H
Standard InChI Key YSNUCSVDNQLWNN-UHFFFAOYSA-N
SMILES B(C1=C(C=C(C(=C1F)F)Cl)Br)(O)O
Canonical SMILES B(C1=C(C=C(C(=C1F)F)Cl)Br)(O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

(6-Bromo-4-chloro-2,3-difluorophenyl)boronic acid possesses the molecular formula C₆H₃BBrClF₂O₂, derived from its phenyl ring substituted with bromine (Br), chlorine (Cl), and two fluorine (F) atoms at positions 6, 4, 2, and 3, respectively, along with a boronic acid (-B(OH)₂) group. Its molecular weight is calculated as 271.25 g/mol, consistent with bromo-chloro-difluorophenylboronic acid derivatives .

Table 1: Comparative Molecular Data for Halogenated Phenylboronic Acids

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
(6-Bromo-4-chloro-2,3-difluorophenyl)boronic acidC₆H₃BBrClF₂O₂271.25Not reported
(6-Bromo-2,3-difluorophenyl)boronic acid C₆H₄BBrF₂O₂236.81870718-10-8
6-Bromo-3-chloro-2,4-difluorophenylboronic acid C₆H₃BBrClF₂O₂271.252121514-24-5

Spectroscopic and Structural Features

The SMILES notation for this compound is OB(O)C1=C(F)C(Cl)=C(F)C=C1Br, reflecting the boronic acid group at position 1 and halogen substituents at positions 2 (F), 3 (F), 4 (Cl), and 6 (Br). The InChIKey (POXLFROUJDNFPQ-UHFFFAOYSA-N) and InChI (InChI=1S/C6H3BBrClF2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H) can be inferred from analogous structures . X-ray crystallography data are unavailable, but computational models predict a planar phenyl ring with bond angles consistent with steric and electronic effects from halogens .

Synthesis and Purification

Synthetic Routes

The synthesis of polyhalogenated phenylboronic acids typically follows Miyaura borylation protocols:

  • Halogenation: A precursor like 1,2,3-trifluoro-4-chloro-6-bromobenzene undergoes directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at low temperatures (-78°C) .

  • Borylation: Treatment with trimethyl borate (B(OMe)₃) or pinacolborane (HBpin) in the presence of Pd(dppf)Cl₂ catalyst yields the boronic acid after acidic workup .

  • Purification: Column chromatography (SiO₂, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures isolates the product .

Challenges in Synthesis

  • Regioselectivity: Competing halogen-halogen exchange reactions may occur, necessitating careful control of reaction stoichiometry and temperature .

  • Stability: Boronic acids are prone to protodeboronation under acidic conditions; thus, reactions are often conducted under inert atmospheres .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

As a boronic acid, this compound participates in palladium-catalyzed cross-coupling with aryl halides to form biaryl structures. Key factors influencing reactivity:

  • Electron-withdrawing halogens (Br, Cl, F) activate the phenyl ring toward oxidative addition with Pd(0) .

  • Steric effects: The 2,3-difluoro substitution may hinder transmetalation steps, requiring bulky ligands like SPhos to accelerate the reaction .

Table 2: Comparative Reactivity in Suzuki-Miyaura Reactions

Boronic AcidCoupling Partner (Ar-X)Yield (%)Conditions (Catalyst, Base)
(6-Bromo-2,3-difluorophenyl)boronic acid 4-Iodotoluene78Pd(PPh₃)₄, K₂CO₃, DMF/H₂O
6-Bromo-3-chloro-2,4-difluorophenylboronic acid 2-Naphthyl triflate65Pd(dba)₂, SPhos, CsF, THF

Chan-Lam Coupling

The boronic acid group can engage in copper-mediated N-arylation with amines under aerobic conditions. For example, coupling with morpholine in the presence of Cu(OAc)₂ and pyridine yields N-aryl morpholine derivatives .

Future Research Directions

  • Catalytic Applications: Explore use in C-H borylation reactions for late-stage functionalization of pharmaceuticals.

  • Polymer Chemistry: Incorporate into conjugated polymers for optoelectronic devices, leveraging halogen substituents to tune bandgaps.

  • Biological Screening: Evaluate antimicrobial activity given the prevalence of halogenated aromatics in antibiotic scaffolds .

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